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molecular formula C10H9FN2O B8686778 Acetamide, 2-cyano-N-(4-fluoro-2-methylphenyl)-

Acetamide, 2-cyano-N-(4-fluoro-2-methylphenyl)-

Cat. No. B8686778
M. Wt: 192.19 g/mol
InChI Key: AUXIISJCRZRRCZ-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

4-Fluoro-2-methylaniline (3.9 g, 31 mmol) was added to ethyl cyanoacetate (5.3 g, 46 mmol) and the mixture was stirred at 150° C. for 4 hr. After cooling to room temperature, hexane-ethyl acetate was added to the reaction mixture, and the precipitate was collected by filtration to give the title compound (4.0 g, 67%) as a pale-yellow solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[C:10]([CH2:12][C:13](OCC)=[O:14])#[N:11]>CCCCCC.C(OCC)(=O)C>[C:10]([CH2:12][C:13]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[CH:3][C:4]=1[CH3:9])=[O:14])#[N:11] |f:2.3|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
FC1=CC(=C(N)C=C1)C
Name
Quantity
5.3 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 150° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)CC(=O)NC1=C(C=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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